molecular formula C4H7Cl B127518 (Chloromethyl)cyclopropane CAS No. 5911-08-0

(Chloromethyl)cyclopropane

Cat. No.: B127518
CAS No.: 5911-08-0
M. Wt: 90.55 g/mol
InChI Key: ZVTQWXCKQTUVPY-UHFFFAOYSA-N
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Description

It is a colorless liquid with a boiling point of approximately 87-89°C and a density of 0.98 g/mL at 25°C . This compound is of interest due to its unique three-membered cyclopropane ring, which imparts significant ring strain and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Chloromethyl)cyclopropane can be synthesized through various methods. One common method involves the reaction of cyclopropylmethanol with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

C₃H₅CH₂OH+SOCl₂C₃H₅CH₂Cl+SO₂+HCl\text{C₃H₅CH₂OH} + \text{SOCl₂} \rightarrow \text{C₃H₅CH₂Cl} + \text{SO₂} + \text{HCl} C₃H₅CH₂OH+SOCl₂→C₃H₅CH₂Cl+SO₂+HCl

Another method involves the reaction of cyclopropylmethanol with hydrochloric acid (HCl) in the presence of a catalyst such as zinc chloride (ZnCl₂).

Industrial Production Methods: Industrial production of this compound typically involves the chlorination of cyclopropane derivatives under controlled conditions. The process ensures high yield and purity of the product.

Chemical Reactions Analysis

Cycloaddition Reactions with CO₂

CMP participates in catalytic cycloadditions with CO₂ under solvent-free conditions to form cyclic carbonates. This reaction is facilitated by tetrabutylammonium bromide (TBAB) as a co-catalyst:

Reactants Conditions Product Yield Key Observations
CMP + CO₂1 MPa CO₂, TBAB (0.3 mmol), 4 mg catalyst, 40°C, 3 hrCyclic carbonate derivative~85%Reaction confirmed via ¹H NMR .

Mechanism :

  • Step 1: CO₂ insertion into the epoxide ring of CMP.

  • Step 2: Nucleophilic attack by bromide ions, forming a cyclic carbonate intermediate .

Nucleophilic Substitution Reactions

CMP undergoes nucleophilic substitution with alkoxides and amines, leveraging its reactive chloromethyl group:

Example Reaction with Potassium tert-Butoxide

Reactants Conditions Product Yield
CMP + KOtBuDMSO, 0°C → 40°C, 3 hrCyclopropane-functionalized alkaloid derivative58%

Application :

  • Used in synthesizing bioactive molecules like fangchinoline derivatives .

Organometallic Transformations

CMP serves as a precursor in lithiation and silylation reactions:

Lithiation with 4,4′-Di-tert-butylbiphenyl

Reactants Conditions Product Application
CMP + Li (catalyzed)THF, −78°C(Lithiomethyl)cyclopropaneHomoallyllithium synthesis .

Reaction with Dialkylsilylenes

Reactants Conditions Product Structure
CMP + R₂Si:Room temperature5-Silaspiro[4.4]nonane derivativeSpirocyclic silicon compound

Catalytic Cyclopropanation

Though less common, CMP participates in cyclopropanation reactions under enzymatic catalysis. For example, engineered variants of Bacillus subtilis enzymes convert CMP into polysubstituted cyclopropanes with high diastereo- and enantioselectivity (up to 99% e.e.) .

Stability and Reaction Challenges

  • Thermal Sensitivity : Decomposes above 87°C, limiting high-temperature applications .

  • Chemoselectivity : Competing hydrolysis pathways may reduce yields in aqueous conditions .

Scientific Research Applications

Synthesis and Reactions

(Chloromethyl)cyclopropane is primarily utilized in the synthesis of various organolithium compounds. Notable reactions include:

  • Lithiation Reactions :
    • It is used to synthesize (lithiomethyl)cyclopropane and homoallyllithium through a lithiation reaction catalyzed by 4,4′-di-tert-butylbiphenyl or naphthalene . These reactions are significant for creating intermediates in organic synthesis.
  • Reactivity with Silylenes :
    • The compound reacts with isolable dialkylsilylenes to produce derivatives such as 5-silaspiro[4.4]nonane . This reaction showcases its versatility in forming complex molecular structures.

Synthesis of Organolithium Compounds

Organolithium reagents are crucial in organic chemistry for their ability to act as nucleophiles. The synthesis of (lithiomethyl)cyclopropane from this compound allows chemists to create new carbon-carbon bonds efficiently. This method has been documented in literature, highlighting its effectiveness in generating reactive intermediates for further transformations .

Pharmaceutical Applications

This compound has been referenced in the context of pharmaceutical chemistry, particularly as a building block for drug synthesis. Its structural characteristics enable it to serve as a precursor for various active pharmaceutical ingredients (APIs), including those involved in cardiovascular therapies like Prasugrel .

Case Study 1: Synthesis of (Lithiomethyl)cyclopropane

In a study published in Tetrahedron Letters, researchers demonstrated the efficient synthesis of (lithiomethyl)cyclopropane using this compound as a starting material. The reaction conditions involved the use of potassium tert-butoxide in dimethylsulfoxide (DMSO), resulting in high yields and purity of the desired product .

Reaction Conditions Yield Notes
Potassium tert-butoxide + DMSOHighEfficient lithiation achieved

Case Study 2: Reaction with Dialkylsilylenes

Another notable reaction involves the interaction of this compound with dialkylsilylenes, leading to the formation of unique silicon-containing compounds. This reaction was explored in a publication within Chemistry Letters, where the unexpected reactivity patterns were analyzed, showcasing the compound's utility beyond traditional applications .

Reagent Used Product Formed Significance
Dialkylsilylene5-silaspiro[4.4]nonaneNovel silicon-containing structure

Mechanism of Action

The mechanism of action of (Chloromethyl)cyclopropane involves its reactivity due to the strained cyclopropane ring. The ring strain makes the compound highly reactive towards nucleophiles and electrophiles. The chlorine atom can be readily substituted, leading to the formation of various derivatives. The compound can also undergo ring-opening reactions under certain conditions, leading to the formation of more stable products.

Comparison with Similar Compounds

    Cyclopropylmethanol: Similar structure but with a hydroxyl group instead of a chlorine atom.

    Cyclopropylmethyl bromide: Similar structure but with a bromine atom instead of chlorine.

    Cyclopropane: The parent hydrocarbon without any substituents.

Uniqueness: (Chloromethyl)cyclopropane is unique due to the presence of both a cyclopropane ring and a chloromethyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The ring strain in the cyclopropane ring also contributes to its unique chemical behavior compared to other cyclopropane derivatives.

Biological Activity

(Chloromethyl)cyclopropane is a cyclopropane derivative that has garnered interest due to its unique structural properties and potential biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.

This compound has the chemical formula C4_4H7_7Cl. Its structure consists of a three-membered cyclopropane ring with a chloromethyl group attached, which significantly influences its reactivity and biological interactions. The presence of the chloromethyl group enhances the electrophilic character of the compound, making it a potential candidate for various biological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Cyclopropane derivatives are known to inhibit various enzymes. For instance, studies have shown that compounds with cyclopropane rings can act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially impacting cognitive functions and neuromuscular activities .
  • Electrophilic Reactivity : The chloromethyl group can undergo nucleophilic substitution reactions, which may result in the formation of reactive intermediates capable of interacting with biological macromolecules such as proteins and nucleic acids. This reactivity is essential for designing new therapeutic agents .
  • Antimicrobial Properties : Some studies suggest that cyclopropane derivatives exhibit antimicrobial activity, making them candidates for developing new antibiotics. The structural features of this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Pharmacological Implications

The pharmacological implications of this compound are diverse:

  • Neuropharmacology : Due to its potential AChE inhibitory activity, this compound may be explored for treating neurodegenerative diseases such as Alzheimer's disease. Enhancing cholinergic transmission could alleviate symptoms associated with cognitive decline .
  • Antitumor Activity : Some cyclopropane derivatives have been investigated for their antitumor properties. The ability to modify cellular signaling pathways through enzyme inhibition may render this compound a candidate for cancer therapeutics .
  • Synthetic Utility : The compound is also valuable in synthetic chemistry, serving as a building block for more complex molecules with desired biological activities. Its unique structure allows for modifications that can enhance biological efficacy or selectivity .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound inhibited AChE with varying potency depending on substituents on the cyclopropane ring. This highlights the importance of structural modifications in optimizing biological activity .
  • Antimicrobial Testing : Research indicated that certain cyclopropane derivatives exhibited significant antibacterial effects against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .
  • Cancer Research : Investigations into the cytotoxic effects of this compound derivatives on cancer cell lines revealed promising results, indicating their potential role in cancer treatment strategies through targeted therapy mechanisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (chloromethyl)cyclopropane, and how can experimental reproducibility be ensured?

  • Methodological Answer : this compound is typically synthesized via cyclopropanation reactions, such as the addition of dichlorocarbene to allylic chlorides or halogenated precursors. Key steps include:

  • Catalyst Selection : Use phase-transfer catalysts (e.g., benzyltriethylammonium chloride) to stabilize reactive intermediates .
  • Purification : Column chromatography or recrystallization to isolate the product, with purity verified by GC-MS or NMR .
  • Reproducibility : Document reaction parameters (temperature, solvent polarity, stoichiometry) rigorously, as minor deviations can lead to competing pathways (e.g., ring-opening) .

Q. How should researchers characterize the structural and electronic properties of this compound derivatives?

  • Methodological Answer : Combine spectroscopic and computational techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to confirm cyclopropane ring integrity and substituent orientation .
  • X-ray Crystallography : Resolve bond angles and torsional strain in crystalline derivatives (e.g., halogenated analogs) .
  • DFT Calculations : Model electronic effects of the chloromethyl group on ring strain and reactivity using Gaussian or ORCA software .

Q. What stability challenges arise during storage and handling of this compound?

  • Methodological Answer :

  • Thermal Stability : Avoid temperatures >50°C to prevent ring-opening reactions. Store in amber vials under inert gas (argon/nitrogen) .
  • Light Sensitivity : Protect from UV exposure to minimize radical-initiated decomposition .
  • Material Compatibility : Use glass or PTFE containers; chlorinated compounds can corrode metals .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., ring-opening vs. substitution) affect the functionalization of this compound?

  • Methodological Answer :

  • Kinetic Control : Use low temperatures (-78°C) and polar aprotic solvents (e.g., DMF) to favor nucleophilic substitution over ring-opening .
  • Mechanistic Probes : Isotopic labeling (e.g., 36Cl^{36}Cl) or trapping experiments with radical scavengers (TEMPO) to identify intermediates .
  • Contradiction Resolution : Conflicting data on regioselectivity may arise from solvent polarity effects; replicate studies using identical conditions .

Q. What strategies optimize the incorporation of this compound into copolymer matrices for advanced materials?

  • Methodological Answer :

  • Copolymer Design : Radical polymerization with methyl methacrylate (MMA) to enhance thermal stability and optical properties. Monitor monomer ratios via 1H^1H NMR .
  • Material Characterization : Use DSC for glass transition analysis and AFM to assess surface morphology .
  • Challenge : Contradictory reports on copolymer elasticity may stem from varying crosslinking densities; standardize initiator concentrations (e.g., AIBN) .

Q. How can computational models predict the reactivity of this compound in dihalocarbene addition reactions?

  • Methodological Answer :

  • Molecular Dynamics : Simulate carbene-cyclopropane interactions using Avogadro or VMD .
  • Energy Barriers : Calculate activation energies for syn/anti addition pathways with CCSD(T)/cc-pVTZ basis sets .
  • Validation : Compare predicted stereoselectivity with experimental X-ray data from halogenated derivatives (e.g., 1,1-dibromo analogs) .

Q. What analytical approaches resolve contradictions in reported thermodynamic data for this compound derivatives?

  • Methodological Answer :

  • Systematic Review : Aggregate calorimetry data (e.g., ΔHf) from peer-reviewed studies, excluding non-standardized methods .
  • Meta-Analysis : Use software like RevMan to assess heterogeneity sources (e.g., purity thresholds, instrumentation calibration) .
  • Replication : Reproduce key experiments (e.g., combustion analysis) with documented uncertainty margins .

Q. Methodological Notes

  • Data Integrity : Cross-validate spectral data with databases like PubChem or Reaxys to avoid misassignment .
  • Contradiction Management : Apply the Bradford Hill criteria to evaluate causal relationships in conflicting mechanistic studies .
  • Ethical Replication : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental transparency and data sharing .

Properties

IUPAC Name

chloromethylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl/c5-3-4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTQWXCKQTUVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207854
Record name (Chloromethyl)cyclopropane
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Molecular Weight

90.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5911-08-0
Record name (Chloromethyl)cyclopropane
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Record name (Chloromethyl)cyclopropane
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Record name (Chloromethyl)cyclopropane
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Record name (chloromethyl)cyclopropane
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Record name (CHLOROMETHYL)CYCLOPROPANE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

(Chloromethyl)cyclopropane
(Chloromethyl)cyclopropane
(Chloromethyl)cyclopropane
(Chloromethyl)cyclopropane
(Chloromethyl)cyclopropane
(Chloromethyl)cyclopropane

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